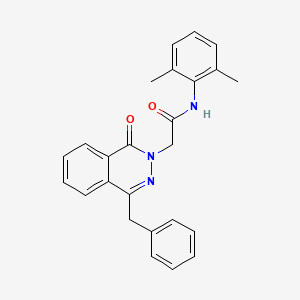![molecular formula C21H25N3O3 B4475321 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B4475321.png)
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PROPANAMIDE
Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide: is a complex organic compound that features a benzodioxole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzodioxole derivative and the piperazine derivative, often using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole ring can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine:
- Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic amino acids in the active site of enzymes, while the piperazine moiety can enhance solubility and bioavailability. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- Ethyl 3-(1,3-benzodioxol-5-yl)-3,4-dihydro-5-(4-methoxyphenyl)-2H-pyran-2-one
Comparison:
- 3-(2H-1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is unique due to the presence of both the benzodioxole and piperazine moieties, which confer distinct chemical and biological properties.
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid lacks the piperazine ring, making it less versatile in medicinal chemistry applications.
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has a different substitution pattern on the aromatic ring, affecting its reactivity and biological activity.
- Ethyl 3-(1,3-benzodioxol-5-yl)-3,4-dihydro-5-(4-methoxyphenyl)-2H-pyran-2-one contains a pyran ring, which alters its chemical behavior and potential applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-23-10-12-24(13-11-23)18-6-4-17(5-7-18)22-21(25)9-3-16-2-8-19-20(14-16)27-15-26-19/h2,4-8,14H,3,9-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMOIXDRMVCRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4475244.png)
![3,4-dimethyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4475252.png)


![ethyl 4-(2,6-diethylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinecarboxylate](/img/structure/B4475278.png)
![N-{4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B4475283.png)
![N-benzyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4475298.png)
![N-{[ethyl(phenyl)amino]carbonyl}methionine](/img/structure/B4475300.png)

![2-[(4-ethoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4475315.png)
![9-(3-methoxyphenyl)-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4475327.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4475329.png)
![N-(2,5-Dimethylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4475335.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-METHANESULFONYL-N-METHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4475336.png)
